molecular formula C20H23ClN2O4S B14985359 1-[(3-chlorobenzyl)sulfonyl]-N-(2-methoxyphenyl)piperidine-4-carboxamide

1-[(3-chlorobenzyl)sulfonyl]-N-(2-methoxyphenyl)piperidine-4-carboxamide

Cat. No.: B14985359
M. Wt: 422.9 g/mol
InChI Key: YYNZGCLBAAEJGO-UHFFFAOYSA-N
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Description

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring substituted with a carboxamide group, a methanesulfonyl group attached to a chlorophenyl ring, and a methoxyphenyl group. Its unique structure makes it an interesting subject for chemical synthesis and biological studies.

Preparation Methods

The synthesis of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the carboxamide group, and the attachment of the methanesulfonyl and methoxyphenyl groups. Common synthetic routes may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Carboxamide Group: This step often involves the reaction of the piperidine derivative with a suitable carboxylic acid derivative.

    Attachment of the Methanesulfonyl Group: This can be done using sulfonylation reactions with reagents like methanesulfonyl chloride.

    Attachment of the Methoxyphenyl Group: This step may involve coupling reactions such as Suzuki–Miyaura coupling.

Chemical Reactions Analysis

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE can be compared with similar compounds such as:

This detailed article provides a comprehensive overview of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H23ClN2O4S

Molecular Weight

422.9 g/mol

IUPAC Name

1-[(3-chlorophenyl)methylsulfonyl]-N-(2-methoxyphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C20H23ClN2O4S/c1-27-19-8-3-2-7-18(19)22-20(24)16-9-11-23(12-10-16)28(25,26)14-15-5-4-6-17(21)13-15/h2-8,13,16H,9-12,14H2,1H3,(H,22,24)

InChI Key

YYNZGCLBAAEJGO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC(=CC=C3)Cl

Origin of Product

United States

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